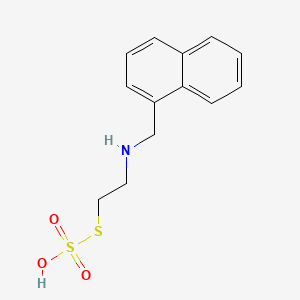
2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate is an organic compound that features a naphthylmethyl group attached to an aminoethanethiol backbone, with a hydrogensulfate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate typically involves the reaction of 1-naphthylmethylamine with 2-chloroethanethiol in the presence of a base to form the intermediate 2-((1-Naphthylmethyl)amino)ethanethiol. This intermediate is then treated with sulfuric acid to yield the hydrogensulfate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amine and thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-((1-Naphthylmethyl)amino)ethanethiol hydrogensulfate involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((1-Naphthylmethyl)amino)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-((1-Naphthylmethyl)amino)ethanethiol: The parent compound without the hydrogensulfate group.
2-((1-Naphthylmethyl)amino)ethanethiol sulfate: A related compound with a sulfate group instead of hydrogensulfate.
Propriétés
Numéro CAS |
71354-19-3 |
|---|---|
Formule moléculaire |
C13H15NO3S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-[(2-sulfosulfanylethylamino)methyl]naphthalene |
InChI |
InChI=1S/C13H15NO3S2/c15-19(16,17)18-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14H,8-10H2,(H,15,16,17) |
Clé InChI |
OEAZUPBIMWLXMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
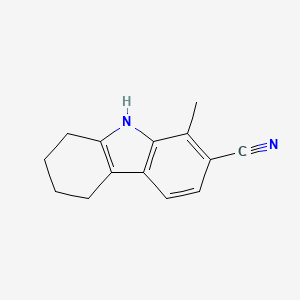
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
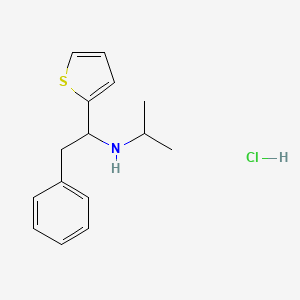
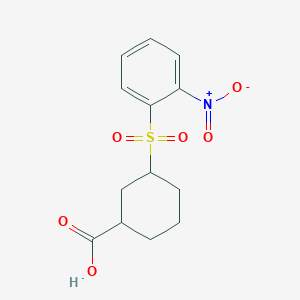

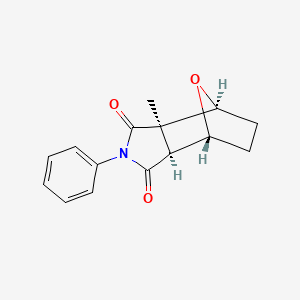

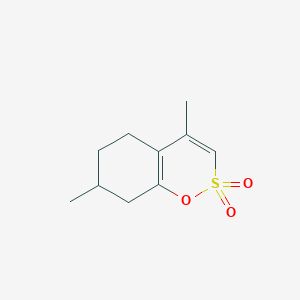
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
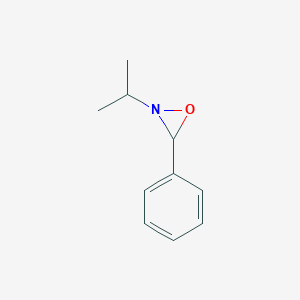
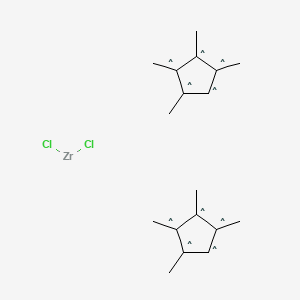
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
